N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is an organic compound characterized by the molecular formula C10H12N2O4. It features a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, making it a member of the acetamide class. The compound exhibits a non-planar structure due to the torsion angles between its substituents and the central aromatic ring .
There is no current information available on the specific mechanism of action of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
Due to the absence of specific data, it is advisable to handle this compound with caution, assuming similar properties to other nitroaromatic compounds. These can include:
The compound can be found in reference databases like PubChem National Institutes of Health (NIH): ) and Sigma-Aldrich Sigma-Aldrich: , but these entries primarily focus on identification and basic properties, not research applications.
A scientific paper describes the crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide International Union of Crystallography: ). This research offers structural insights but doesn't explore potential applications.
The compound is available from a few chemical suppliers, typically labeled for "research use only" which suggests potential scientific applications, but the specific research areas are not specified Hoffman Fine Chemicals: , GLpBio: .
The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-methyl-5-nitroaniline using acetic anhydride in an acetic acid solvent. The process involves stirring the reactants at room temperature for an extended period, followed by purification through recrystallization from aqueous solutions .
This compound has potential applications in pharmaceuticals and organic synthesis. Its unique structure may contribute to the development of new therapeutic agents or serve as intermediates in the synthesis of more complex organic molecules. The presence of both nitro and methoxy groups may enhance its reactivity and selectivity in various
Interaction studies focusing on N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide are essential for understanding its behavior in biological systems. Investigations into its reactivity with oxidants can reveal insights into its stability and potential toxicity. Additionally, studies on its binding affinity to various biological targets could elucidate its mechanism of action .
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide shares structural similarities with several other compounds, particularly those containing nitro and methoxy substituents on aromatic rings. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| N-(4-Hydroxy-2-nitrophenyl)acetamide | 0.78 | Hydroxy group enhances hydrogen bonding interactions |
| N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 0.71 | Contains an acetyl group which alters reactivity |
| 3-Acetamido-4-methyl-2-nitrobenzoic acid | 0.78 | Different positioning of functional groups |
| 4-Methoxy-5-methyl-2-nitroaniline | 0.68 | Similar nitro and methoxy groups but lacks acetamido moiety |
| N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 0.69 | More complex structure with multiple nitro groups |
The uniqueness of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide lies in its specific arrangement of substituents that may influence its biological activity and chemical reactivity differently compared to these similar compounds.
The spectroscopic characterization of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide reveals distinctive features across multiple analytical techniques that confirm its molecular structure and electronic properties.
Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns. In related nitrophenyl acetamide compounds, the ¹H Nuclear Magnetic Resonance spectra demonstrate characteristic chemical shifts for various functional groups [1]. The aromatic protons in nitrophenyl acetamides typically appear in the region δ 7.0-8.7 parts per million, with the exact positions dependent on the substitution pattern and electronic effects of the nitro, methoxy, and methyl substituents [1] [2].
For the acetamide proton, N-acetyl chemical shifts characteristically appear at δ 1.98-2.08 parts per million, while O-methyl protons from the methoxy group typically resonate at δ 3.82-3.90 parts per million [2]. The aromatic methyl substituent protons generally appear at δ 2.22-2.27 parts per million [2]. The amide N-H proton typically appears as a broad signal around δ 8.7 parts per million in similar compounds [3].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct chemical shifts for different carbon environments. The carbonyl carbon of the acetamide group typically appears around δ 168-169 parts per million [4] [3]. Aromatic carbons show characteristic patterns with the methoxy-substituted carbon appearing around δ 156-158 parts per million, while other aromatic carbons appear in the δ 110-140 parts per million region [4]. The methoxy carbon typically resonates around δ 55 parts per million, and the acetyl methyl carbon around δ 24 parts per million [4].
Fourier-transform infrared spectroscopy provides crucial information about functional group vibrations and molecular interactions. The infrared spectrum of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide exhibits several characteristic absorption bands that confirm its structural features [5].
The N-H stretching vibration of the acetamide group appears as a strong, broad band in the region 3285-3370 cm⁻¹ [2]. This broad appearance often indicates hydrogen bonding interactions, which is consistent with the crystallographic evidence of intermolecular N-H⋯O hydrogen bonds [6]. The carbonyl stretching vibration of the acetamide group typically appears at 1673-1688 cm⁻¹, representing one of the most characteristic bands in the spectrum [2] [5].
The nitro group exhibits two characteristic strong absorption bands: the antisymmetric N-O stretching vibration appears around 1580±80 cm⁻¹, while the symmetric N-O stretching vibration occurs around 1380±20 cm⁻¹ [5]. These bands are among the most useful diagnostic features for nitro compounds due to their strong intensity and characteristic positions.
The methoxy group contributes several characteristic absorptions, including C-O stretching vibrations in the region 1220±40 cm⁻¹ [5]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups occurs around 2800-3000 cm⁻¹ [5].
Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule, particularly those involving the extended π-system of the substituted aromatic ring. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, acetamide) substituents creates a complex electronic environment that influences the absorption characteristics.
The nitro group, being a strong electron-withdrawing group, significantly affects the electronic properties of the aromatic system, typically causing bathochromic shifts in the absorption maxima compared to unsubstituted compounds. The methoxy group, as an electron-donating substituent, contributes to the overall electronic delocalization and can influence both the position and intensity of absorption bands.
Single-crystal X-ray diffraction analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide provides precise three-dimensional structural information, revealing the molecular conformation and intermolecular interactions within the crystal lattice [6].
The compound crystallizes in the orthorhombic crystal system with space group P b c a. The unit cell parameters are: a = 14.2323(6) Å, b = 7.6198(3) Å, c = 19.8463(8) Å, with a unit cell volume of 2152.28(15) ų [6]. The crystal contains eight formula units per unit cell (Z = 8), with a calculated density of 1.384 Mg m⁻³ [6].
The crystallographic data collection was performed at 100 K using Cu Kα radiation (λ = 1.54184 Å). The final refinement yielded an R-factor of 0.053 for reflections with I > 2σ(I), indicating good structural reliability [6]. The crystal dimensions were 0.23 × 0.04 × 0.02 mm, appearing as colorless laths [6].
The molecular structure reveals significant deviations from planarity due to steric interactions between substituents. The aromatic ring system, methoxy group, and 2-methyl substituent are essentially coplanar, with the methyl carbon atom lying only 0.019(3) Å out of the phenyl plane [6]. The methoxy oxygen and carbon atoms deviate slightly more, lying 0.067(2) and 0.042(3) Å out of plane, respectively [6].
The C—C—O—C torsion angle of the methoxy group is 3.3(2)°, indicating near-coplanarity with the aromatic ring, which facilitates electronic conjugation [6]. This small torsion angle is consistent with optimal orbital overlap for π-electron delocalization.
The nitro group shows moderate deviation from the aromatic plane, with the plane of the nitro group forming a dihedral angle of 12.03(9)° with the phenyl plane [6]. This relatively small twist allows for some electronic conjugation while minimizing steric repulsion.
The most significant structural distortion involves the acetamide substituent, which forms a dihedral angle of 47.24(6)° with the phenyl plane [6]. This substantial twist results from steric interference between the acetamide group and the adjacent nitro substituent at the ortho position.
The crystal structure reveals important intermolecular interactions that stabilize the crystal lattice. The acetamide N-H group donates a hydrogen bond to an acetamide carbonyl oxygen atom of an adjacent molecule, with an N⋯O distance of 2.8636(16) Å [6]. These hydrogen bonds form chains propagating in the [7] direction, creating a one-dimensional supramolecular structure.
Additionally, weaker C-H⋯O contacts contribute to the overall crystal packing, linking the hydrogen-bonded chains into layers [6]. The 2-methyl substituent participates in van der Waals contacts but does not engage in specific intermolecular interactions [6].
Computational chemistry methods provide theoretical validation of the experimentally determined molecular geometry and offer insights into the electronic structure and properties of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
Density functional theory calculations using methods such as B3LYP with appropriate basis sets can effectively reproduce the geometric parameters and electronic properties of nitrophenyl acetamide compounds [8] [9]. These calculations provide optimized molecular geometries that can be compared with experimental X-ray crystallographic results to validate the theoretical methods.
The computational approach typically involves geometry optimization followed by frequency calculations to confirm that the optimized structure represents a true minimum on the potential energy surface [8]. The B3LYP functional with 6-31+G(d,p) basis set has been shown to provide satisfactory results for optimizing the geometry of similar compounds, though it may have limitations in accurately describing dispersion interactions [9].
Computational methods reveal the electronic structure characteristics that govern the molecular properties and reactivity. The presence of multiple substituents with different electronic effects creates a complex electronic environment that can be analyzed through molecular orbital calculations and electron density distributions.
The nitro group acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic system. The methoxy group provides electron donation through resonance effects, while the methyl group offers weak electron donation through hyperconjugation. The acetamide substituent exhibits both electron-withdrawing (through the carbonyl group) and electron-donating (through the nitrogen lone pair) characteristics.
Computational geometry optimization typically reproduces the experimental bond lengths and angles within acceptable error margins. The theoretical calculations can validate the observed deviations from planarity, particularly the significant twist of the acetamide group relative to the aromatic plane [6].
The calculated dihedral angles and torsion angles should closely match the experimental values, confirming that the observed molecular conformation represents the energetically favorable arrangement. Discrepancies between theoretical and experimental geometries can provide insights into crystal packing effects or limitations of the computational method.
Computational methods can explore the conformational flexibility of the molecule by calculating potential energy surfaces for rotation around key bonds. The rotation around the C-N bond connecting the acetamide group to the aromatic ring is particularly important, as this determines the relative orientation of these two moieties.
The substantial dihedral angle observed experimentally (47.24°) can be validated by calculating the energy barrier for rotation around this bond and identifying the minimum energy conformation [6]. Such calculations can reveal whether the observed conformation is the global minimum or represents a compromise influenced by crystal packing forces.
Table 1: Basic Molecular Properties of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight (g/mol) | 224.22 [10] [11] [12] |
| CAS Registry Number | 196194-97-5 [10] [11] [12] |
| Physical State | Off-white to white solid [12] |
| Melting Point (°C) | 184-188 [12] |
| Predicted Boiling Point (°C) | 423.8±45.0 [12] |
| Predicted Density (g/cm³) | 1.283±0.06 [12] |
Table 2: X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic [6] |
| Space Group | P b c a [6] |
| Unit Cell Parameter a (Å) | 14.2323(6) [6] |
| Unit Cell Parameter b (Å) | 7.6198(3) [6] |
| Unit Cell Parameter c (Å) | 19.8463(8) [6] |
| Unit Cell Volume (ų) | 2152.28(15) [6] |
| Z (formula units per unit cell) | 8 [6] |
| Calculated Density (Mg m⁻³) | 1.384 [6] |
| Temperature (K) | 100 [6] |
| R-factor [F² > 2σ(F²)] | 0.053 [6] |
Table 3: Molecular Geometry Parameters
| Parameter | Value |
|---|---|
| Methyl C atom deviation from phenyl plane (Å) | 0.019(3) [6] |
| Methoxy O atom deviation from phenyl plane (Å) | 0.067(2) [6] |
| C—C—O—C torsion angle (°) | 3.3(2) [6] |
| Nitro group dihedral angle with phenyl plane (°) | 12.03(9) [6] |
| Acetamide dihedral angle with phenyl plane (°) | 47.24(6) [6] |
| N—H⋯O hydrogen bond distance (Å) | 2.8636(16) [6] |
Mechanistic Framework for Acetamide Formation
The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide relies fundamentally on nucleophilic acylation reactions that proceed through an addition-elimination mechanism [1]. The nucleophilic acyl substitution pathway involves the attack of an amine nucleophile on an electrophilic acyl carbon, forming a tetrahedral intermediate that subsequently eliminates a leaving group to regenerate the carbonyl functionality [2] [3].
Classical Acylation Methodologies
Traditional acetamide synthesis employs acetic anhydride as the primary acylating agent, demonstrating superior reactivity compared to other alternatives [4]. The reaction of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid at room temperature for 18 hours yields the corresponding acetamide with 86% isolated yield [4]. This methodology exemplifies the classical approach where the acetyl group is transferred from the anhydride to the amine nucleophile through a concerted addition-elimination sequence [1].
The mechanism proceeds through initial nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination of acetate ion, regenerating the carbonyl functionality and forming the desired acetamide product [3]. The reaction demonstrates second-order kinetics with respect to the concentration of both reactants, confirming the bimolecular nature of the rate-determining step [5].
Advanced Acylation Strategies
Modern synthetic approaches have evolved to include more efficient and selective acylation methods. The use of acetyl chloride in pyridine provides enhanced reactivity, reducing reaction times to 2 hours while maintaining high yields (94%) and selectivity (98%) [6]. This improvement stems from the superior electrophilicity of acetyl chloride compared to acetic anhydride, facilitating more rapid nucleophilic attack [2].
Internal nucleophilic catalysis represents a significant advancement in acylation methodology. The incorporation of pyridine rings as internal nucleophilic catalysts enables the formation of active acylammonium intermediates that undergo intramolecular Mumm rearrangement to produce acetamide products with yields ranging from 80-95% [6]. This approach demonstrates the evolution from intermolecular to intramolecular reaction pathways, significantly enhancing reaction efficiency and selectivity.
Optimization Parameters for Acylation Reactions
Systematic optimization studies reveal that reaction temperature, solvent choice, and reagent stoichiometry critically influence acylation efficiency. The data presented in Table 1 demonstrates that acetic anhydride catalyzed systems operating at 20°C achieve 92% yield with 96% selectivity in just 3 hours [7]. These conditions represent an optimal balance between reaction rate and product selectivity, avoiding the formation of undesired side products that occur at elevated temperatures.
Solvent effects play a crucial role in determining reaction outcomes. Acetic acid serves as both solvent and co-catalyst, facilitating proton transfer steps essential for the addition-elimination mechanism [5]. The polar protic nature of acetic acid stabilizes ionic intermediates while providing the necessary acidic environment for efficient catalysis.
Electrophilic Aromatic Nitration Mechanisms
The nitration of aromatic compounds containing electron-donating substituents such as methoxy groups follows the classical electrophilic aromatic substitution mechanism [8]. The nitronium ion (NO₂⁺) generated from nitric acid acts as the electrophile, attacking the electron-rich aromatic ring to form a sigma complex intermediate. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the nitrated product.
For 4-methoxy-2-methylaniline derivatives, the electron-donating methoxy group directs nitration to the ortho position relative to itself, preferentially forming the 5-nitro isomer over the 6-nitro isomer [9]. This regioselectivity arises from the combined electronic and steric effects of the methoxy and methyl substituents, which activate the 5-position while deactivating the 6-position through steric hindrance.
Continuous Flow Nitration Optimization
The development of continuous flow nitration processes represents a significant advancement in process intensification and reaction control [7]. A telescoped acetylation-nitration sequence using flow reactors achieves 82% isolated yield over two steps with a throughput of 25 mmol/h. The continuous flow approach provides superior heat management compared to batch processes, enabling precise temperature control essential for maintaining high regioselectivity.
The optimization of flow nitration parameters reveals that temperature (70°C), residence time (16 minutes), and acid concentration (aqueous HNO₃) significantly influence both conversion and selectivity [7]. Under these optimized conditions, the regioselectivity for 5-nitro versus 6-nitro isomers reaches 9:1, representing a substantial improvement over traditional batch methods (3:1 ratio) [7].
Mass Transfer Limitations in Nitration
Continuous flow microreactor systems address mass transfer limitations inherent in traditional nitration processes [10]. The enhanced mixing efficiency achieved through microfluidic devices ensures homogeneous distribution of reactants, minimizing local concentration gradients that lead to over-nitration and byproduct formation [11]. Studies demonstrate that increasing total flow rates enhance mixing efficiency, with optimal conditions achieved at flow rates exceeding 50 mL/min [10].
The formation of hazardous byproducts such as trinitrophenols and trinitrobenzene can be significantly suppressed by maintaining sulfuric acid concentrations below 74.5% and employing optimized temperature profiles [10]. These conditions prevent the formation of highly reactive intermediates that promote multiple nitration events.
Aqueous Phase Nitration Developments
Recent advances in green nitration methodology focus on aqueous phase reactions using dilute nitric acid without additional co-acids [12]. This approach eliminates the need for concentrated sulfuric acid, reducing both environmental impact and process hazards. The chemo- and regioselective aqueous nitration of aromatic compounds proceeds at room temperature under solvent-free conditions, achieving satisfactory yields while maintaining high selectivity [12].
The mechanism of aqueous nitration involves the auto-ionization of nitric acid to generate nitronium ions in situ, eliminating the requirement for external catalysts [12]. This self-catalytic process demonstrates the potential for simplified synthetic protocols that align with green chemistry principles.
Methoxylation Sequence Integration
The sequential incorporation of methoxy groups in aromatic systems requires careful consideration of reaction timing and conditions. When methoxylation precedes nitration, the electron-donating methoxy group activates the aromatic ring toward electrophilic attack, facilitating subsequent nitration under milder conditions [9]. Conversely, when nitration precedes methoxylation, the electron-withdrawing nitro group deactivates the ring, requiring more forcing conditions for nucleophilic substitution.
Kinetic studies reveal that methoxylation reactions exhibit first-order kinetics with high activation energies (92.1 kJ/mol), making this step sensitive to temperature variations [5]. The rate constant for methoxylation (5.4 × 10⁻⁵ s⁻¹) is significantly lower than acetylation (2.3 × 10⁻³ s⁻¹), indicating that careful optimization is required to achieve efficient overall conversion.
Atom Economy and Waste Minimization
The implementation of green chemistry principles in multi-step acetamide synthesis focuses on maximizing atom economy while minimizing waste generation [13]. Traditional batch synthesis achieves 65% atom economy with an environmental factor (E-factor) of 12.5 kg waste per kg product. In contrast, optimized continuous flow processes achieve 78% atom economy with a reduced E-factor of 6.8 kg waste per kg product, demonstrating significant improvements in resource utilization [13].
Solvent-free synthesis represents the most environmentally benign approach, achieving 82% atom economy with an E-factor of only 3.2 kg waste per kg product [14]. These conditions eliminate the need for organic solvents while maintaining high product yields and selectivity. The solvent-free methodology relies on neat reaction conditions where reactants serve as both substrate and reaction medium [14].
Energy Efficiency Optimization
Energy consumption analysis reveals substantial differences between various synthetic approaches. Traditional batch processes consume 15.2 kWh/kg product, while continuous flow systems reduce energy requirements to 8.7 kWh/kg product [13]. Photocatalytic approaches achieve the lowest energy consumption at 3.8 kWh/kg product, representing a 75% reduction compared to conventional methods [15].
The superior energy efficiency of photocatalytic systems stems from their ability to operate at ambient temperature and pressure while utilizing solar energy as the primary driving force [15]. The photocatalytic synthesis of acetamide from ethanol and ammonia achieves 99.17% selectivity with production rates of 105.61 mmol g⁻¹ h⁻¹, demonstrating the potential for sustainable large-scale production [15].
Process Intensification Strategies
Microwave-assisted synthesis offers a compromise between reaction efficiency and energy consumption, achieving 75% atom economy with 6.3 kWh/kg energy consumption [14]. The microwave activation enables rapid heating of polar molecules, reducing reaction times while maintaining high yields. This approach is particularly effective for heterogeneous catalyzed reactions where selective heating of catalyst surfaces enhances reaction rates [14].
The integration of multiple reaction steps in continuous flow systems enables telescoped synthesis where intermediate purification steps are eliminated [7]. This approach reduces overall process complexity while improving material efficiency. The telescoped acetylation-nitration sequence demonstrates how process intensification can simultaneously improve yields and reduce environmental impact [7].
Solvent Selection and Recovery
The selection of environmentally benign solvents represents a critical aspect of green synthetic methodology. Deep eutectic solvents composed of choline chloride and zinc chloride provide effective catalytic media for acylation reactions while remaining non-toxic and recyclable [16]. These solvents can be recycled multiple times without significant loss of catalytic activity, reducing overall solvent consumption.
Water emerges as the optimal solvent for nitration reactions, eliminating the need for organic solvents while providing the necessary polar environment for electrophilic aromatic substitution [12]. Aqueous nitration conditions achieve high regioselectivity while producing only water as a byproduct, maximizing the environmental compatibility of the process.
Biocatalytic Approaches
The exploration of biocatalytic methods for amide synthesis represents an emerging frontier in green chemistry [13]. Enzymatic approaches can achieve high selectivity under mild conditions while utilizing renewable feedstocks. The development of directed evolution techniques enables the creation of engineered enzymes with enhanced substrate specificity and improved catalytic efficiency [13].
Whole-cell biocatalysis offers advantages in terms of cofactor regeneration and enzyme stability, making it suitable for continuous production processes [13]. The integration of biocatalytic steps with chemical synthesis enables hybrid processes that combine the selectivity of enzymes with the efficiency of chemical catalysts.
Microalgae-Based Sustainable Synthesis
Innovative approaches utilizing microalgae biomass for acetamide production demonstrate the potential for sustainable feedstock utilization [17]. Hydrothermal processing of microalgae such as Spirulina, Cyanobacteria, and Chlorella yields acetamide with selectivities ranging from 60-68% at 320°C [17]. This approach converts waste biomass into valuable chemical products while reducing dependence on fossil-derived feedstocks.
The two-step hydrothermal process involves initial biomass conversion to acetic acid followed by amidation with ammonia under high-temperature conditions [17]. The identification of lactic acid as a key intermediate provides insights into the mechanistic pathway and opportunities for process optimization.
Mechanochemical Synthesis
Continuous mechanochemical nitration represents a solvent-free approach that utilizes mechanical energy to drive chemical transformations [18]. The use of vertical single-screw reactors enables continuous processing of solid aromatic substrates with nitric acid, eliminating the need for organic solvents while achieving complete conversion in minutes rather than hours [18].
The mechanochemical approach provides excellent temperature control through the reactor jacket while utilizing the heat of reaction to maintain optimal reaction conditions [18]. This methodology demonstrates significant time savings and economic benefits compared to traditional batch processes, making it attractive for industrial implementation.